molecular formula C7H4N2O7 B091864 4-Hydroxy-3,5-dinitrobenzoic acid CAS No. 1019-52-9

4-Hydroxy-3,5-dinitrobenzoic acid

Cat. No. B091864
CAS RN: 1019-52-9
M. Wt: 228.12 g/mol
InChI Key: GBSWIDSKAJFWMF-UHFFFAOYSA-N
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Description

4-Hydroxy-3,5-dinitrobenzoic acid is a chemical compound that is related to various substituted benzoic acids. It is characterized by the presence of nitro groups at the 3 and 5 positions and a hydroxyl group at the 4 position on the benzene ring. This compound is of interest due to its potential applications in pharmaceuticals, materials science, and as a building block in organic synthesis.

Synthesis Analysis

The synthesis of substituted dinitrobenzoic acids, such as 4-hydroxy-3,5-dinitrobenzoic acid, can involve nucleophilic substitution reactions. For instance, the study of the reactions of 4-methoxy- and 4-chloro-3,5-dinitrobenzoic acids with hydroxide ions in aqueous dimethyl sulfoxide provides insights into the formation of anionic σ-complexes and intermediate complexes, which are key steps in the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of 4-hydroxy-3,5-dinitrobenzoic acid and its derivatives can be elucidated using crystallography. For example, the crystal structures of co-crystal adducts of 3,5-dinitrobenzoic acid with other compounds demonstrate the presence of hydrogen-bonded and π–π-bonded structures, which are indicative of the compound's ability to form stable molecular assemblies . Additionally, the crystal structure of a 1:2 adduct of phenoxyacetic acid with 3,5-dinitrobenzoic acid reveals a complex hydrogen-bonding network involving carboxylic acid oxygens, which is crucial for understanding the molecular interactions of 4-hydroxy-3,5-dinitrobenzoic acid .

Chemical Reactions Analysis

The reactivity of 4-hydroxy-3,5-dinitrobenzoic acid can be inferred from studies on related compounds. For instance, the reaction of 2-hydroxy-3,5-dinitrobenzoic acid with an antimalarial drug, pyrimethamine, results in the formation of a salt with strong intermolecular hydrogen bonding interactions that are essential for the stability of the crystal structure . These interactions, including C–H⋯O, N–H⋯N, and O–H⋯O hydrogen bonds, are likely to be relevant for the chemical behavior of 4-hydroxy-3,5-dinitrobenzoic acid as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-hydroxy-3,5-dinitrobenzoic acid can be deduced from the properties of its salts and adducts. The crystal structure analysis of its salts reveals important aspects such as the role of hydrogen bonding in stabilizing the structure and the electrostatic properties that facilitate interactions with other molecules . Theoretical calculations on the binding free energies and electron densities of these salts provide further insights into the stability and reactivity of the compound. The presence of nitro groups and a hydroxyl group in the molecule is likely to influence its acidity, solubility, and overall reactivity.

Scientific Research Applications

  • Crystal Structures and Hydrogen Bonding : 4-Hydroxy-3,5-dinitrobenzoic acid has been studied for its ability to form co-crystal adducts with other compounds. These adducts demonstrate polymeric and hexamolecular hydrogen-bonded and π–π-bonded structures, which are significant in crystallography and molecular design (Smith & Lynch, 2014).

  • Nucleophilic Substitution Studies : Research has explored the reactions of derivatives of 4-Hydroxy-3,5-dinitrobenzoic acid with hydroxide ion in aqueous dimethyl sulfoxide. These studies are crucial for understanding the chemical behavior and reaction mechanisms of aromatic compounds (HasegawaYoshinori, 1983).

  • Intramolecular Hydrogen Bond Analysis : Investigations have been conducted into the intramolecular hydrogen bond in compounds containing 4-Hydroxy-3,5-dinitrobenzoic acid and its various deprotonated forms. Such studies contribute to a deeper understanding of molecular structures and bonding (J. Fábry, 2018).

  • Analytical Chemistry Applications : 4-Hydroxy-3,5-dinitrobenzoic acid has been adapted for semi-micro analysis of hydroxyl groups in compounds like polyethylene glycol. This application is significant in the field of analytical chemistry, particularly for determining functional groups in various substances (K. Han, 1967).

  • Pharmaceutical Analysis : The compound has been used in the estimation of cardiotonic glycosides like digitoxin. This indicates its potential application in pharmaceutical analysis (D. Tattje, 1957).

  • Drug Interactions and Stability : Studies have also looked into the interactions and stability of salts formed by the reaction of drugs like pyrimethamine with 4-Hydroxy-3,5-dinitrobenzoic acid. This is important for understanding drug formulation and stability (Tahir et al., 2019).

  • Chemical Property Analysis : There's research into the properties of N-alkoxy-3,5-dinitro-4-aminobenzoic acid esters, derivatives of 4-Hydroxy-3,5-dinitrobenzoic acid. These studies explore aspects like fluorescence and complexing properties, which are useful in various chemical applications (Tudose et al., 2010).

  • Electrochemical Behavior : The electrochemical behavior of 4-Hydroxy-3,5-dinitrobenzoic acid has been investigated using techniques like cyclic voltammetry. This research is important in fields like sensor development and materials science (Moscoso et al., 2016).

Safety And Hazards

4-Hydroxy-3,5-dinitrobenzoic acid is known to cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

4-hydroxy-3,5-dinitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O7/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSWIDSKAJFWMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30144325
Record name 4-Hydroxy-3,5-dinitrobenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-3,5-dinitrobenzoic acid

CAS RN

1019-52-9
Record name 4-Hydroxy-3,5-dinitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1019-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dinitro-4-hydroxybenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001019529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-3,5-dinitrobenzoic acid
Source EPA DSSTox
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Record name 4-hydroxy-3,5-dinitrobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.559
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3,5-DINITRO-4-HYDROXYBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H7CH6XVL8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
P Balding, MC Boyce, MC Breadmore… - Electrophoresis, 2007 - Wiley Online Library
A range of compounds were evaluated as probes for the indirect detection of inorganic ions using CE and light‐emitting diodes (LEDs) as the light source. Emphasis was placed on …
PA Balding - 2006 - ro.ecu.edu.au
This study investigated the potential of a number of compounds to act as probes for the indirect detection of inorganic and organic anions separated by capillary zone electrophoresis …
Number of citations: 0 ro.ecu.edu.au
Y Hasegawa - Chemistry Letters, 1983 - journal.csj.jp
The reactions of 4-methoxy- and 4-chloro-3,5-dinitrobenzoic acids with hydroxide ion in aqueous dimethyl sulfoxide were studied by visible absorption spectroscopy. The formation of …
Number of citations: 3 www.journal.csj.jp
PPJ Mulder, T Zuidema, NGM Keestra, PJF Kooij… - Analyst, 2005 - pubs.rsc.org
A method is described for the identification and quantitative determination of 3,5-dinitrosalicylic acid hydrazide (DSH), the marker residue of nifursol metabolites in poultry (turkey, broiler…
Number of citations: 31 pubs.rsc.org
MH Eppink, SA Boeren, J Vervoort… - Journal of …, 1997 - Am Soc Microbiol
A novel flavoprotein monooxygenase, 4-hydroxybenzoate 1-hydroxylase (decarboxylating), from Candida parapsilosis CBS604 was purified to apparent homogeneity. The enzyme is …
Number of citations: 88 journals.asm.org
A Preiss, M Elend, S Gerling, E Berger-Preiss… - Analytical and …, 2007 - Springer
Leachate and ground water samples from a trinitrotoluene-contaminated waste disposal site near a former ammunitions plant in Stadtallendorf, Germany, were analyzed by liquid …
Number of citations: 31 link.springer.com
JA Olsen, KJ Jensen, J Nielsen - Journal of Combinatorial …, 2000 - ACS Publications
The solid-phase synthesis of a small library of mimetics of the cyclic depsipeptide hapalosin is described. 3-Amino-4-hydroxy-5-nitrobenzoic acid was anchored through the anilino …
Number of citations: 25 pubs.acs.org
A Gutenkauf, A Düker, HP Fock - Biodegradation, 1998 - Springer
The removal of chlorinated, nitrated, and sulfonated benzoic acids in cultures of the unicellular green alga, Chlamydomonas reinhardtii 11-32b, was investigated, and the metabolic fate …
Number of citations: 5 link.springer.com
P Yang, Y Ji, J Lu, Q Huang - Environmental science & technology, 2019 - ACS Publications
Sulfate radical (SO 4 •– )-based advanced oxidation is a viable in situ remediation technology for degrading organic contaminants in the subsurface. In this study, we demonstrated that …
Number of citations: 60 pubs.acs.org
DN Price, RL Wain - Annals of Applied Biology, 1976 - Wiley Online Library
Nitrophenols structurally similar to 4‐hydroxy‐3‐nitrobenzoic acid and 4‐hydroxy‐3‐nitrobenzaldehyde have been examined for their ability to inhibit chloroplast development in …
Number of citations: 8 onlinelibrary.wiley.com

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